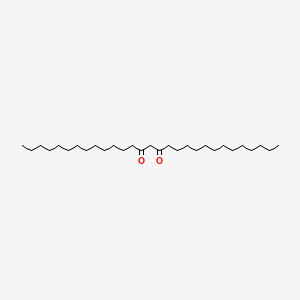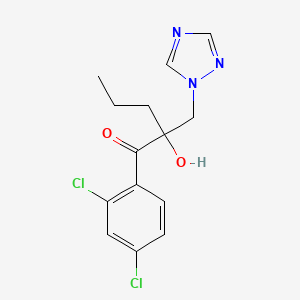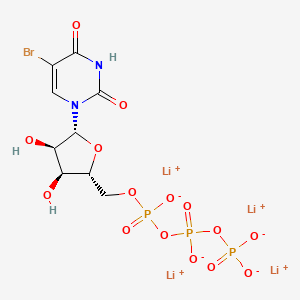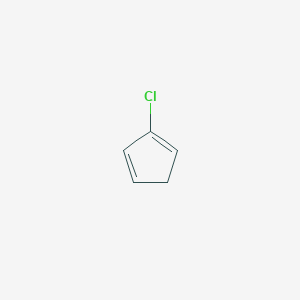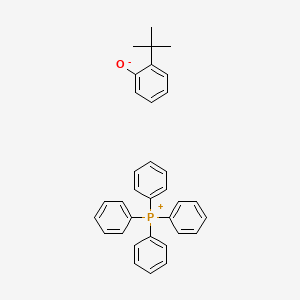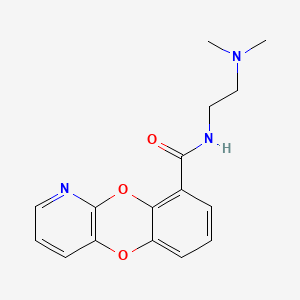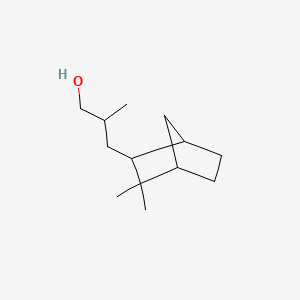
beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 304-876-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 304-876-8 involves specific synthetic routes and reaction conditions. One common method is electrochemical etching using neutral electrolytes such as sodium chloride and sodium nitrate. This method is environmentally friendly and minimizes harm to humans . The process involves varying electrolyte concentrations, current densities, and etching times to achieve the desired properties.
Industrial Production Methods: In industrial settings, the production of EINECS 304-876-8 often involves metallographic preparation techniques. These include cutting, mounting, grinding, polishing, and etching. The choice of cutting tools, such as abrasive and precision saws, and the use of coolants are crucial to achieving high-quality results .
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 304-876-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Applications De Recherche Scientifique
EINECS 304-876-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in industrial processes. In biology, it plays a role in biochemical assays and molecular biology techniques. In medicine, the compound is utilized in drug development and diagnostic tests. Additionally, it has applications in the industry, including materials science and environmental monitoring .
Mécanisme D'action
The mechanism of action of EINECS 304-876-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to EINECS 304-876-8 include other substances listed in the EINECS inventory, such as formaldehyde (EINECS 200-001-8), guanidinium chloride (EINECS 200-002-3), and dexamethasone (EINECS 200-003-9) .
Uniqueness: EINECS 304-876-8 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
94291-52-8 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3 |
Clé InChI |
YOXKTNCHPWZYJH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1C2CCC(C2)C1(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



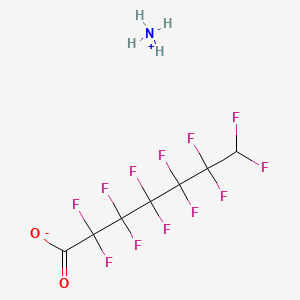
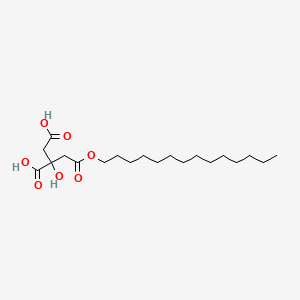
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
